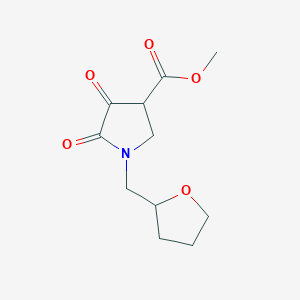![molecular formula C5H6O3 B1661861 1,5-Dioxaspiro[2.4]heptan-4-one CAS No. 98011-07-5](/img/structure/B1661861.png)
1,5-Dioxaspiro[2.4]heptan-4-one
Vue d'ensemble
Description
1,5-Dioxaspiro[2.4]heptan-4-one is a chemical compound with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol . It is often used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1,5-Dioxaspiro[2.4]heptan-4-one is1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The melting point of 1,5-Dioxaspiro[2.4]heptan-4-one is approximately 39-43°C . The compound is a powder at room temperature and should be stored at temperatures below -10°C for optimal stability .Applications De Recherche Scientifique
Synthesis and Structural Units in Organic Chemistry
1,5-Dioxaspiro[2.4]heptan-4-one has been utilized in the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes. These compounds are found as structural units in many biologically active natural compounds and serve as versatile intermediates in synthetic organic chemistry. The synthesis process involves catalyzed lithiation and subsequent reactions leading to methylene-substituted diols and lactones (Alonso, Meléndez, & Yus, 2002).
Antibacterial Agents
1,5-Dioxaspiro[2.4]heptan-4-one derivatives have been synthesized and evaluated for their antibacterial properties. For instance, certain quinolone antibacterial agents containing this moiety demonstrated potent activity against various Gram-positive and Gram-negative bacteria (Kimura et al., 1994), (Odagiri et al., 2013).
Ring-Opening Reactions and Oxetane Formation
Research has also been conducted on the ring-opening reactions of 1,5-dioxaspiro[2.4]heptan-4-one derivatives, leading to the formation of alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes. These outcomes are influenced by the type of nucleophiles used in the reactions (Taboada et al., 2003).
Spirocyclic Compounds in Drug Discovery
The synthesis of novel angular spirocyclic azetidines and other spirocyclic compounds using 1,5-dioxaspiro[2.4]heptan-4-one as a building block has been reported. These compounds are significant in the field of drug discovery for their potential applications in creating libraries of compounds for various therapeutic purposes (Guerot et al., 2011).
Safety And Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1,6-dioxaspiro[2.4]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGXDSEGXGESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472591 | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxaspiro[2.4]heptan-4-one | |
CAS RN |
98011-07-5 | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B1661778.png)
![Ethyl 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1661779.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B1661780.png)
![(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1661781.png)



![9-(3-nitrophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1661787.png)


![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)


![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)